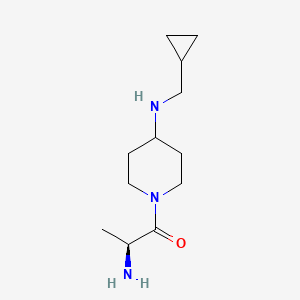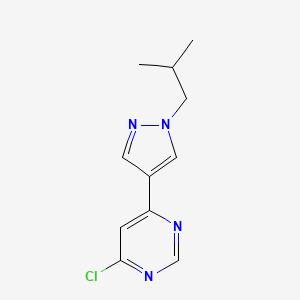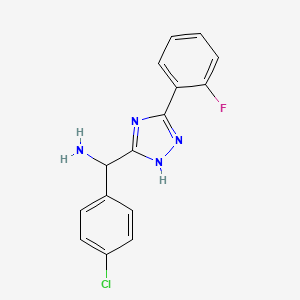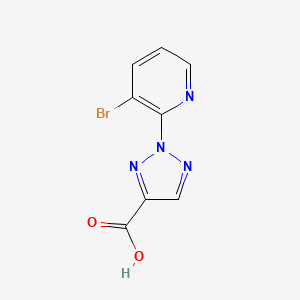
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline is a complex organic compound that features a unique structure combining an indoline core with a pyridine ring substituted with a tert-butylthio group and a methyl group
Métodos De Preparación
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the pyridine ring. The tert-butylthio group is then added through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Análisis De Reacciones Químicas
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar compounds to 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline include other indoline derivatives and pyridine-substituted compounds. For example:
1-(4-Methylpyridin-2-yl)indoline: Lacks the tert-butylthio group, which may result in different biological activities and chemical reactivity.
1-(5-(tert-Butylthio)pyridin-2-yl)indoline: Similar structure but without the methyl group, potentially affecting its lipophilicity and interaction with molecular targets
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Propiedades
Fórmula molecular |
C18H22N2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H22N2S/c1-13-11-17(19-12-16(13)21-18(2,3)4)20-10-9-14-7-5-6-8-15(14)20/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
GSVZCAHZNLYAQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1SC(C)(C)C)N2CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




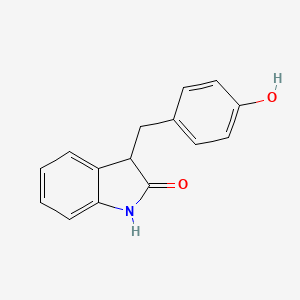
![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)


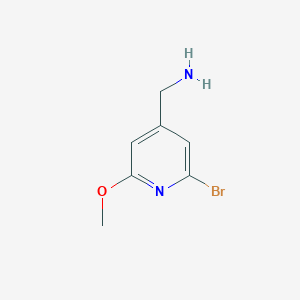
![2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11794121.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11794127.png)
